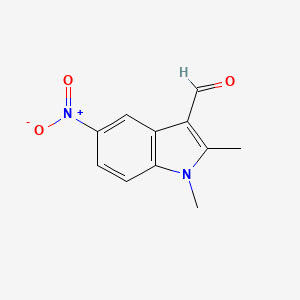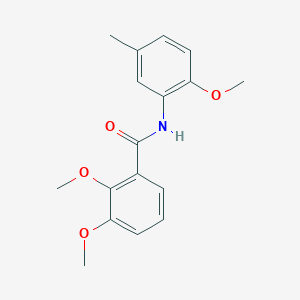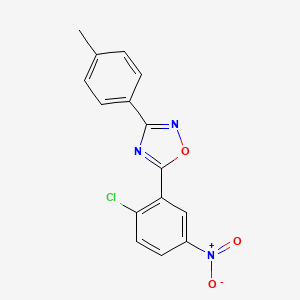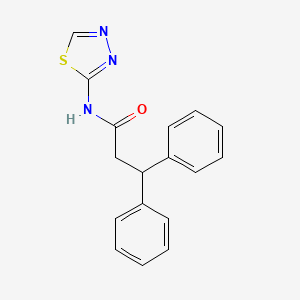
1,2-dimethyl-3-formyl-5-nitroindole
Overview
Description
1,2-Dimethyl-3-formyl-5-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a formyl group at the 3-position, nitro group at the 5-position, and methyl groups at the 1 and 2 positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3-formyl-5-nitroindole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Nitration: Introduction of the nitro group at the 5-position of the indole ring.
Formylation: Introduction of the formyl group at the 3-position using Vilsmeier-Haack reaction.
Methylation: Introduction of methyl groups at the 1 and 2 positions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-formyl-5-nitroindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 1,2-dimethyl-3-carboxy-5-nitroindole.
Reduction: 1,2-dimethyl-3-formyl-5-aminoindole.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Dimethyl-3-formyl-5-nitroindole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-formyl-5-nitroindole depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-formylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1,2-Dimethyl-5-nitroindole:
3-Formyl-5-nitroindole: Lacks the methyl groups, influencing its solubility and interaction with biological targets.
Uniqueness
1,2-Dimethyl-3-formyl-5-nitroindole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and nitro groups allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,2-dimethyl-5-nitroindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-10(6-14)9-5-8(13(15)16)3-4-11(9)12(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJADLBZIAXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244681 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-15-4 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)

![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)

![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![N-[(4-propan-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5843589.png)
![N'~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE](/img/structure/B5843605.png)





